molecular formula C6H8N2O2 B11767461 5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 802004-21-3

5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B11767461
CAS No.: 802004-21-3
M. Wt: 140.14 g/mol
InChI Key: SJVZSBBKSXLNOR-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization. For example, the condensation of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions can yield the desired pyrrole derivative . Another method involves the use of glucosamine hydrochloride and sodium pyruvate in the presence of sodium carbonate, which can improve the yield of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its amino and carboxylic acid functional groups make it versatile for various chemical reactions and applications.

Properties

CAS No.

802004-21-3

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-amino-2-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O2/c1-3-4(6(9)10)2-5(7)8-3/h2,8H,7H2,1H3,(H,9,10)

InChI Key

SJVZSBBKSXLNOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)N)C(=O)O

Origin of Product

United States

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